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Compound Name: GSK126

Cat. No.: B607758 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of GSK126

Introduction
GSK126, also known as tazemetostat, is a potent, highly selective, and S-adenosylmethionine

(SAM)-competitive small molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2)

methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2

(PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of

histone H3 at lysine 27 (H3K27me3).[3] This epigenetic mark leads to transcriptional repression

of target genes. Aberrant EZH2 activity, through overexpression or activating mutations, is

implicated in the progression of various cancers, including non-Hodgkin's lymphoma and

certain solid tumors, making it a key therapeutic target.[3][4] GSK126 was developed to

specifically target this pathway, offering a promising therapeutic strategy for EZH2-dependent

malignancies.[3][5]

Discovery of GSK126
The discovery of GSK126 was the result of a targeted drug discovery program aimed at

identifying small molecule inhibitors of EZH2. The process began with a high-throughput

biochemical screen of a compound library to identify initial hits with inhibitory activity against

EZH2.[2] Promising compounds from this screen underwent extensive chemical optimization to

improve potency, selectivity, and pharmacokinetic properties. This lead optimization process

ultimately yielded GSK126 as a clinical candidate.[2] GSK126 demonstrated high affinity for

EZH2, inhibiting both wild-type and mutant forms of the enzyme with similar potency.[2][3]
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Mechanism of Action
GSK126 functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group

donor for the EZH2-catalyzed methylation of H3K27.[2][6] By binding to the SAM pocket of

EZH2, GSK126 prevents the transfer of a methyl group to histone H3, leading to a global

reduction in H3K27me3 levels.[3][6] This decrease in the repressive H3K27me3 mark results in

the derepression and transcriptional reactivation of PRC2 target genes.[3] In cancer cells with

activating EZH2 mutations, which are highly dependent on EZH2 activity for their proliferation

and survival, this mechanism leads to cell cycle arrest, apoptosis, and a potent anti-proliferative

effect.[2][4][6]
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Caption: EZH2 signaling pathway and mechanism of GSK126 inhibition.

Quantitative Pharmacological Data
The following tables summarize the key in vitro potency and selectivity data for GSK126.

Table 1: In Vitro Potency of GSK126
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Parameter Value
Cell Line /
Condition

Reference

Enzymatic Ki 93 pM
EZH2
Methyltransferase

[3][5]

Enzymatic Ki

(apparent)
0.5 - 3 nM

Wild-type and Mutant

EZH2
[2][7]

Enzymatic IC50 9.9 nM
EZH2

Methyltransferase
[1][8]

Cellular H3K27me3

IC50
7 - 252 nM DLBCL Cell Lines [2]

| Cellular Proliferation GI50 | 12.6 µM | T98G (Glioblastoma) |[1] |

Table 2: Selectivity Profile of GSK126

Enzyme / Family Selectivity Fold (vs. EZH2) Reference

EZH1 >150-fold [3][8]

| Panel of 20 other HMTs| >1000-fold |[1][3] |

Chemical Synthesis of GSK126
The synthesis of GSK126 is a multi-step process involving the construction of the core indole

scaffold followed by coupling with the pyridinone and piperazinylpyridine moieties. The

following workflow provides a high-level overview of a reported synthetic route.
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Caption: Simplified workflow for the chemical synthesis of GSK126.

A detailed synthetic protocol involves the initial formation of a functionalized indole carboxylic

acid. This intermediate is then coupled with the aminomethyl-pyridinone fragment. The final key

step is a Suzuki coupling reaction to attach the piperazinylpyridine group to the indole core,

yielding the final GSK126 molecule. The chirality is introduced early in the synthesis to ensure

the correct stereoisomer.

Experimental Protocols
Biochemical EZH2 Inhibition Assay
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This protocol outlines the method to determine the inhibitory activity of GSK126 on the EZH2

enzyme.

Complex Preparation: A five-member PRC2 complex is utilized, consisting of Flag-tagged

EZH2, EED, SUZ12, AEBP2, and RbAp48.[1][9] Complexes can be prepared with wild-type

or mutant EZH2.

Compound Preparation: GSK126 is dissolved in DMSO to create a stock solution, which is

then serially diluted to achieve a range of test concentrations (e.g., 0.6 nM to 300 nM).[1]

The final DMSO concentration in the assay is kept low (e.g., 2.5%).[1]

Reaction Mixture: The assay is performed in plates. GSK126 dilutions are added to the

wells, followed by the EZH2 complex (e.g., 6 nM) and a biotinylated histone H3 peptide

substrate.[1]

Initiation and Incubation: The enzymatic reaction is initiated by adding the cofactor, [³H]-S-

adenosylmethionine ([³H]-SAM).[1] To accurately determine the inhibition constant (Ki) for a

tight-binding inhibitor like GSK126, the concentration of the competitive substrate SAM is

kept high relative to its Km value (e.g., 7.5 µM SAM where Km is 0.3 µM).[1][10] The reaction

is incubated for a set time (e.g., 30 minutes).[1]

Quenching and Detection: The reaction is stopped by adding a large excess of unlabeled

SAM.[1] The methylated peptide product is captured on a phosphocellulose filter plate.[1]

Data Analysis: Radioactivity is measured using a scintillation counter. The IC50 values are

calculated from the dose-response curve, and the apparent Ki values are determined using

the Cheng-Prusoff equation for a competitive inhibitor.[1]

Cellular Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of GSK126 on the proliferation of cancer cell lines.

Cell Seeding: The optimal seeding density for each cell line is determined empirically to

ensure logarithmic growth over the 6-day assay period.[1] Cells are plated in 384-well plates

24 hours prior to treatment.[1]
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Compound Treatment: Cells are treated in duplicate with a 20-point two-fold dilution series of

GSK126 or a vehicle control (e.g., 0.15% DMSO).[1]

Incubation: Plates are incubated for 6 days at 37°C in a 5% CO₂ environment.[1]

Lysis and Signal Detection: After incubation, CellTiter-Glo® (CTG) reagent is added to the

wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP

present, which is indicative of the number of viable cells.[1]

Data Analysis: The chemiluminescent signal is read using a microplate reader. The results

are used to generate dose-response curves and calculate the GI50 (concentration for 50%

growth inhibition).[1]
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Caption: General workflow for the discovery and development of GSK126.
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Conclusion
GSK126 is a landmark achievement in the field of epigenetics, representing one of the first

highly potent and selective inhibitors of EZH2 to advance into clinical development. Its

discovery was driven by a systematic approach combining high-throughput screening and

rigorous medicinal chemistry optimization. The compound effectively reduces H3K27

methylation, leading to robust anti-tumor activity in preclinical models of EZH2-mutant

lymphomas. The detailed understanding of its mechanism of action, synthesis, and biological

activity provides a strong foundation for its continued investigation and application as a

targeted cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Discovery and synthesis of GSK126]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607758#discovery-and-synthesis-of-gsk126]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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